delta2-Cefuroxime axetil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGUOHUYICCIZ-WDVFJNCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123458-61-7 | |
| Record name | delta3-Cefuroxime axetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.3-CEFUROXIME AXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Control of Isomeric Purity for Cefuroxime Axetil Derivatives
Classical Synthetic Approaches to Cefuroxime (B34974) Axetil
The foundational methods for synthesizing Cefuroxime Axetil have been detailed in several key patents and publications. A widely recognized classical approach involves the esterification of Cefuroxime acid.
This synthesis is typically achieved by reacting Cefuroxime acid, or its corresponding alkali metal or onium salts, with (R,S)-1-acetoxyethyl bromide. epo.orgallfordrugs.com The reaction is conducted in an inert organic solvent. A variety of solvents can be employed, including:
N,N-dimethylacetamide
N,N-dimethylformamide
Dimethyl sulfoxide (B87167)
Acetonitrile
Hexamethylphosphoric triamide
The reaction temperature for this process is maintained within a broad range, from -50°C to +150°C. allfordrugs.comgoogle.com When utilizing alkali metal salts of Cefuroxime acid, particularly the potassium salt, the reaction can be effectively carried out in a nitrile solvent with the aid of a crown ether. epo.orgallfordrugs.com
Another established method involves the reaction of a cephalosporin-4-carboxylic acid derivative with a suitable haloester compound in the presence of cesium carbonate and N,N-dimethylacetamide. google.comnewdrugapprovals.org However, this method has been associated with yields in the range of only 25-56%, indicating the formation of a substantial amount of impurities. google.com To manage the liberation of hydrogen halide during the reaction, an acid-binding agent is often incorporated, which helps in controlling the formation of byproducts. epo.org
Table 1: Classical Synthesis Parameters for Cefuroxime Axetil
| Reactants | Solvents | Catalysts/Reagents | Temperature Range | Reference |
|---|---|---|---|---|
| Cefuroxime acid or its salts + (R,S)-1-acetoxyethyl bromide | N,N-dimethylacetamide, N,N-dimethylformamide, DMSO, Acetone, Acetonitrile | Weak inorganic bases (e.g., potassium carbonate), Crown ethers | -50°C to +150°C | epo.orgallfordrugs.comgoogle.com |
| Cephalosporin-4-carboxylic acid derivative + Haloester | N,N-dimethylacetamide | Cesium carbonate | Not specified | google.comnewdrugapprovals.org |
Strategies for Minimizing Δ²-Isomer Formation During Synthesis
The formation of the Δ²-isomer of Cefuroxime Axetil is a persistent issue in its synthesis, as this isomer is biologically inactive and difficult to separate from the desired Δ³-isomer. allfordrugs.comgoogle.com Consequently, various strategies have been developed to suppress its formation.
Initial strategies suggested that using potassium carbonate in conjunction with a haloester, such as a bromo or iodo ester, could help minimize the creation of the Δ²-isomer. epo.orggoogle.com However, subsequent findings have shown that the use of bases like sodium carbonate or potassium carbonate can, in fact, lead to significant quantities of the Δ²-isomer, with proportions ranging from 10% to 22%. epo.orgallfordrugs.com
More effective methods have since been developed. One such approach involves the use of specific solvent combinations. Research has demonstrated that a solvent system of N,N-dimethylformamide and dioxane can effectively minimize the formation of Δ²-isomers. epo.orggoogle.com Another strategy employs phase transfer catalysts. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts during the reaction of Cefuroxime sodium with a haloester has been shown to inhibit the formation of the Δ²-isomer. google.com In reactions without these catalysts, the molar ratio of Δ²/Δ³ isomers can be as high as 10%. google.com
A particularly innovative method involves a chemical conversion process. One patented method describes the cleavage of the 7-formamido group under acidic conditions. google.com The resulting 7-amino-2-cephem-4-carboxylic acid ester is relatively unstable in an acidic environment, which promotes its isomerization back to the more stable and desired 3-cephem derivative. google.com A further refined approach utilizes Group I or II metal phosphates, hydrogen phosphates, or polyphosphates along with a C₁₋₄ alcohol. This combination has been found to effectively eliminate or significantly reduce the formation of the unwanted Δ²-isomer during the esterification process. epo.orggoogle.com
Novel and Green Chemistry Approaches in Cefuroxime Axetil Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes for Cefuroxime Axetil and its precursors.
A notable innovation is in the synthesis of Cefuroxime acid, the direct precursor to Cefuroxime Axetil. A novel process utilizes oxalyl chloride as an activating reagent for (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA), replacing the more hazardous phosphoryl chloride. gssrr.orggssrr.org This method is considered a green synthesis because its byproducts consist of non-toxic compounds like ammonium chloride, carbon monoxide, and carbon dioxide, achieving a high yield of 90% in a shorter reaction time. gssrr.orggssrr.org
The choice of solvent is another key area of green innovation. Dihydrolevoglucosenone (Cyrene), a biodegradable and non-toxic solvent derived from biomass, has been investigated as a substitute for commonly used polar aprotic solvents like N,N-dimethylformamide (DMF). rsc.org The microwave-assisted synthesis of Cefuroxime Axetil from its free acid in Cyrene was completed in seconds with very good yields, demonstrating a significant improvement in efficiency and environmental impact. rsc.org
Furthermore, novel processing technologies are being applied to enhance the final product's characteristics. High-Gravity Antisolvent Precipitation (HGAP) is a continuous process used to produce amorphous nanoparticles of Cefuroxime Axetil. acs.org This technique not only allows for mass production but also results in a product with higher purity (99.5%) and an improved dissolution rate compared to materials produced by conventional methods like spray-drying. acs.org
Table 2: Comparison of Novel and Classical Synthetic Approaches
| Approach | Key Innovation | Advantages | Reference |
|---|---|---|---|
| Novel Precursor Synthesis | Use of oxalyl chloride instead of phosphoryl chloride | Green (non-toxic waste), high yield (90%), faster reaction | gssrr.orggssrr.org |
| Green Solvent Substitution | Use of biomass-derived Cyrene instead of DMF | Biodegradable, non-toxic, rapid reaction time (seconds) | rsc.org |
| Novel Processing Technology | High-Gravity Antisolvent Precipitation (HGAP) | Continuous mass production, higher purity (99.5%), enhanced dissolution | acs.org |
Regioselective and Stereoselective Synthesis of Isomers
Cefuroxime Axetil contains an asymmetric carbon atom in the 1-acetoxyethyl ester group, which results in the existence of two diastereomers, designated R and S. newdrugapprovals.orggoogle.com The commercial product is typically a mixture of these isomers. nih.gov The stereochemistry of these isomers influences their physical properties and biological performance.
The stereoselective absorption and hydrolysis of the R and S diastereomers have been studied. Using a Caco-2 cell monolayer model, it was observed that the accumulation of the unhydrolyzed S-isomer was greater than that of the R-isomer. nih.gov This suggests stereoselectivity in either the absorption or the subsequent hydrolysis of the prodrug. nih.gov
While direct stereoselective synthesis of a single Cefuroxime Axetil diastereomer is complex, methods have been developed to obtain the individual isomers. Patents describe methods not only for preparing the racemic mixture but also for separating the R and S diastereomers after synthesis. newdrugapprovals.org Furthermore, a patent exists for a crystalline form of the R-isomer of Cefuroxime Axetil that is substantially free of the S-isomer, indicating that effective methods for stereoselective preparation or separation are available. newdrugapprovals.org
Isolation and Purification Techniques for Isomeric Variants
The purification of Cefuroxime Axetil to remove unwanted isomers, particularly the Δ²-isomer, is a critical step in its manufacture. The structural similarity between the Δ² and Δ³ isomers makes their separation by conventional techniques like fractional crystallization and chromatography exceptionally challenging. allfordrugs.comgoogle.com
To overcome this difficulty, an indirect chemical method has been developed. This process involves the oxidation of the mixture of isomers. The dihydrothiazine ring of the Δ²-isomer is oxidized to the corresponding sulfoxide, a transformation that concurrently facilitates the isomerization of the double bond from the Δ² to the Δ³ position. allfordrugs.comgoogle.com The resulting Δ³-cephalosporin acid ester sulfoxide is isolated, and the sulfide (B99878) group is then regenerated by a subsequent reduction step, yielding the pure, desired Δ³-isomer. allfordrugs.comnewdrugapprovals.org
For the separation of the R and S diastereomers, as well as the syn- and anti-geometric isomers, advanced chromatographic techniques have been investigated. Micellar Liquid Chromatography (MLC) has been identified as a superior method for the separation of the syn- and anti-isomers. nih.govresearchgate.net For the diastereomers, High-Performance Thin-Layer Chromatography (HPTLC) using cellulose (B213188) plates and a mobile phase containing β-cyclodextrin has proven effective for their separation and determination. researchgate.net
Purification can also be focused on the precursor, Cefuroxime acid. A process involving dissolution in a water/aprotic solvent mixture, pH adjustment to solubilize the acid, treatment with activated charcoal, and subsequent controlled precipitation by pH adjustment can yield highly pure Cefuroxime acid, which then leads to a purer final product. google.com Finally, techniques like spray drying or solvent precipitation are used to recover highly pure, amorphous Cefuroxime Axetil from a solution. newdrugapprovals.orggoogle.com
Chemical Stability, Degradation Pathways, and Kinetic Investigations of Delta2 Cefuroxime Axetil
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of cefuroxime (B34974) axetil and its isomers is a primary degradation pathway. The kinetics of this process are influenced by several factors, including pH and the solvent system used.
pH-Dependent Degradation Profiles
Maximum stability for the cefuroxime axetil isomeric mixture is observed in the pH range of 3.5 to 5.5. nih.gov Outside of this range, the degradation rate increases. For instance, in alkaline conditions (pH > 9.54), the chemical stability of cefuroxime axetil in an acetone (B3395972) solution deteriorates rapidly. doaj.org Forced degradation studies using 0.1N sodium hydroxide (B78521) have demonstrated extensive degradation, with complete degradation observed after the third day. iajpr.com Similarly, significant degradation occurs in acidic conditions, such as in 0.1N hydrochloric acid. wisdomlib.org
Interestingly, the formation of the Δ² isomer itself can be influenced by pH. Controlled hydrolysis at a pH of 4.0–6.0 is a method used to maximize the content of the delta² isomer.
Table 1: pH-Dependent Degradation of Cefuroxime Axetil
| pH Condition | Observation | Reference |
|---|---|---|
| 3.5 - 5.5 | Maximal stability | nih.gov |
| > 9.54 (in acetone) | Rapid degradation | doaj.org |
| 0.1N NaOH | Extensive degradation, complete by day 3 | iajpr.com |
| 0.1N HCl | Significant degradation | wisdomlib.org |
Influence of Solvent Systems on Hydrolysis
The choice of solvent system also plays a crucial role in the hydrolytic stability of cefuroxime axetil and its isomers. The stability of delta2-Cefuroxime (B132557) is highly dependent on the solvent. Ternary solvent systems, such as acetone-methanol-water, have been shown to reduce impurities by 40% compared to binary systems.
Buffer catalysis has been observed in acetate (B1210297) and phosphate (B84403) buffers, indicating that the buffer components can directly participate in the hydrolysis reaction. nih.gov In phosphate buffer (pH 7.4), the major degradation product of cefuroxime axetil esters was found to be the Δ²-cephalosporin. researchgate.net
Photolytic Degradation Pathways and Product Identification
Exposure to light can also lead to the degradation of cefuroxime axetil. The photoisomerization of aqueous solutions of cefuroxime axetil under irradiation at 254 nm has been investigated. nih.gov This process involves a competition between the isomerization of the alkoxyimino group and the photolysis of the β-lactam ring. nih.gov
The two diastereomers of cefuroxime axetil react at different rates under photolytic conditions. nih.gov The quantum yields for these photoisomerizations are relatively low (less than 1%), which highlights the significance of the photolysis of the β-lactam ring as a degradation pathway. nih.gov Despite this, cefuroxime axetil is considered more sensitive to irradiation at 254 nm compared to other antibiotics with an alkoxyimino group, such as aztreonam, cefotaxime, and cefuroxime. nih.gov However, other studies suggest that cefuroxime exhibits remarkable stability against photolytic degradation when exposed to sunlight, with a significant percentage of the drug remaining after five days. wisdomlib.orgwisdomlib.org
Oxidative Degradation Mechanisms and Products
Cefuroxime axetil is susceptible to oxidative degradation. doaj.org Forced degradation studies using 30% hydrogen peroxide have shown that the compound is unstable under oxidative conditions. researchgate.net Significant degradation was observed within 90 minutes, and complete degradation occurred by the third day. wisdomlib.orgresearchgate.net The presence of the cepham (B1241629) ring in its structure makes it prone to oxidative degradation. researchgate.net The primary degradation products identified under oxidative stress include α,β-sulfoxides. nih.gov
Table 2: Oxidative Degradation of Cefuroxime Axetil
| Time Interval | Remaining Assay Value (Standard) | Remaining Assay Value (Sample) | Reference |
|---|---|---|---|
| 90 minutes | 63.1% | 76.8% | researchgate.net |
| 1st day | 56.1% | 60.6% | researchgate.net |
Thermal Degradation Kinetics and Pathways
Temperature is another critical factor affecting the stability of cefuroxime axetil. The degradation of the compound in the solid state is influenced by both temperature and relative humidity. researchgate.net At elevated temperatures, the degradation of cefuroxime axetil diastereoisomers follows a first-order reversible autocatalytic reaction. ptfarm.pl The main degradation product under these conditions is the Δ³-isomer of cefuroxime axetil. ptfarm.pl
Studies on cefuroxime axetil oral suspension have shown that storage at refrigerated conditions (5°C) leads to better stability compared to room temperature (20°C). nih.govbjbms.orgnih.gov After 10 days, the percentage of released cefuroxime axetil was higher in the refrigerated sample. bjbms.org In another study, reconstituted cefuroxime axetil was stable for 10 days at 2-8°C, but only for 5 days at room temperature. researchgate.net
In contrast, some research indicates that cefuroxime shows notable stability against thermal degradation at 50°C, with a large percentage of the drug remaining after five days. wisdomlib.orgwisdomlib.org The chemical stability of cefuroxime axetil in an acetone solution decreases as the temperature increases. doaj.org
Isomerization Processes: delta2- and delta3-Interconversions
Isomerization between the delta2 (Δ²) and delta3 (Δ³) forms of cefuroxime axetil is a key process affecting the compound's stability and purity. The Δ³-isomer can be present as a process-related impurity and a degradation product. nih.gov The conversion from the Δ³ to the Δ² form is influenced by temperature, with elevated temperatures (>50°C) favoring this conversion, though this also increases the risk of β-lactam ring degradation. The optimal temperature for this isomerization, balancing kinetics and stability, is between 25–30°C.
The chemical isomerization of the cephem double bond from Δ³ to Δ² can occur in the intestinal lumen, which can decrease the absorption of the drug. researchgate.net The degradation of cefuroxime axetil in the solid state under humid conditions is a reversible first-order autocatalytic reaction where Δ³-isomers are among the main products. researchgate.net
Characterization of Chemically Formed Degradation Products
The characterization of degradation products is crucial for understanding the stability and impurity profile of a drug substance. In the context of delta-2-cefuroxime axetil (Δ²-cefuroxime axetil), it is important to first recognize that this compound is itself a principal, chemically formed degradation product of cefuroxime axetil (the Δ³-isomer). nih.govnih.gov The isomerization from the therapeutically active Δ³-form to the inactive Δ²-form is a significant degradation pathway, particularly under acidic conditions. nih.govresearchgate.net Therefore, studies on the degradation of cefuroxime axetil invariably involve the characterization of the Δ²-isomer.
Further degradation of Δ²-cefuroxime axetil can occur, primarily through hydrolysis. The main degradation reactions involve the cleavage of the ester side-chain and the opening of the core β-lactam ring. Research has identified several key degradation products that are formed from cefuroxime axetil and its isomers.
The primary degradation pathway for Δ²-cefuroxime axetil involves the hydrolysis of the 1-acetoxyethyl ester group, yielding delta-2-cefuroxime . This process mirrors the hydrolysis of the active Δ³-isomer, which produces the active drug, cefuroxime. Additionally, other related substances and isomers have been identified in stability studies of cefuroxime axetil.
Key degradation products and related substances identified through chromatographic methods like HPLC include:
Isomers of Cefuroxime Axetil : The degradation profile of cefuroxime axetil is complicated by the presence of multiple isomers. These include the Δ²- and Δ³-isomers, as well as E-isomers of the methoxyimino side chain. researchgate.netptfarm.pl
Hydrolysis Products : Hydrolysis affects not only the ester group but also the β-lactam ring, a characteristic instability of all penicillin and cephalosporin (B10832234) antibiotics. Chromatographically identified hydrolysis products in studies of cefuroxime axetil include cefuroxime, Δ²-cefuroxime axetil, and α,β-sulfoxides. nih.govresearchgate.net
The table below summarizes the major degradation products that have been characterized in forced degradation and stability studies of cefuroxime axetil.
Table 1: Characterized Degradation Products in Cefuroxime Axetil Stability Studies
| Degradation Product/Related Substance | Type | Method of Formation | Reference |
|---|---|---|---|
| delta-2-Cefuroxime axetil | Isomer | Isomerization of the double bond in the dihydrothiazine ring from the Δ³ position. | nih.govnih.gov |
| delta-3-Isomers of Cefuroxime axetil | Isomer | Can be formed from the Δ² isomer under certain reversible reaction conditions. It is the main product under some stress conditions. | researchgate.netptfarm.pl |
| E-Isomers of Cefuroxime axetil | Geometric Isomer | Isomerization of the (Z)-methoxyimino side chain to the (E)-form. | researchgate.netptfarm.pl |
| Cefuroxime | Hydrolysis Product | Hydrolysis of the 1-acetoxyethyl ester from the Δ³-isomer. | nih.govresearchgate.net |
Studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) have been essential in separating and identifying these closely related compounds. researchgate.net For instance, a sensitive reversed-phase HPLC method was developed to determine cefuroxime axetil in the presence of its degradation products, including anti-cefuroxime axetil and Δ³-cefuroxime axetil. nih.gov The development of such stability-indicating methods is critical for monitoring the purity and quality of the drug substance over its shelf life.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| delta-2-Cefuroxime axetil |
| Cefuroxime axetil |
| delta-2-Cefuroxime |
| delta-3-Isomers of Cefuroxime axetil |
| E-Isomers of Cefuroxime axetil |
| Cefuroxime |
| alpha, beta-Sulfoxides |
| anti-Cefuroxime axetil |
| Penicillin |
| Acetanilide |
| Ammonium (B1175870) dihydrogen phosphate |
| Methanol (B129727) |
| Acetonitrile |
| Zinc chloride |
| Zinc stearate (B1226849) |
Impurity Profiling, Characterization, and Control Strategies for Delta2 Cefuroxime Axetil
Identification and Structural Elucidation of Synthetic Impurities
The synthesis of cefuroxime (B34974) axetil is a multi-step process that can lead to the formation of several process-related impurities. nih.govresearchgate.net These impurities can originate from starting materials, reagents, intermediates, or side reactions occurring during the synthesis.
Process-related impurities in cefuroxime axetil can include stereoisomers and structural isomers. nih.govresearchgate.net The manufacturing process can sometimes lead to the formation of high molecular mass impurities, which are considered unstable in solution. ingentaconnect.com One of the notable process-related impurities is the E-isomer of cefuroxime axetil. google.com
A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) identified nine related substances in cefuroxime axetil, with five of them originating from the synthesis process. researchgate.net Another study detected an impurity ranging from 0.08% to 0.12% in the active pharmaceutical ingredient, which was subsequently isolated and characterized. iajps.com
Process-Related Impurities
Degradation-Related Impurities Profiling
Cefuroxime axetil is susceptible to degradation under various stress conditions, leading to the formation of degradation products. iajpr.comresearchgate.net The presence of a β-lactam ring and an ester group makes the molecule prone to hydrolysis. iajpr.comnih.gov
Forced degradation studies are instrumental in identifying potential degradation products and pathways. These studies involve subjecting the drug substance to conditions such as heat, light, humidity, and different pH levels. ijpda.org
Under alkaline conditions (0.1N NaOH), cefuroxime axetil undergoes extensive degradation. iajpr.com One study showed that after 90 minutes, the assay values for the bulk drug and standard were 64.3% and 81.9%, respectively. By the end of the first day, these values dropped to 18.0% and 24.4%, with complete degradation observed by the third day. iajpr.com The hydrolysis primarily leads to the formation of cefuroxime, the active acidic form of the drug. researchgate.net
Oxidative degradation, tested with 30% hydrogen peroxide, also shows significant instability. researchgate.net After 90 minutes, the assay values were 63.1% for the standard and 76.8% for the sample, with complete degradation occurring by the third day. researchgate.net
Photolytic and thermal degradation also contribute to the impurity profile. wisdomlib.org High molecular weight impurities have been observed, which are noted to be unstable in solution. ingentaconnect.com The degradation of cefuroxime axetil diastereoisomers under stress conditions has been found to follow a first-order reversible autocatalytic reaction. ptfarm.pl
A key degradation product is the delta-3-isomer of cefuroxime axetil. nih.govptfarm.pl Studies have shown a significant increase in the content of delta-3-cefuroxime axetil during stability testing under accelerated conditions (40°C/75% RH). nih.gov
The table below summarizes the findings from a forced degradation study.
| Condition | Time | Remaining Assay Value (Bulk) | Remaining Assay Value (Standard) |
| Alkali Hydrolysis (0.1N NaOH) | 90 minutes | 81.9% | 64.3% |
| 1st Day | 24.4% | 18.0% | |
| 3rd Day | Complete Degradation | Complete Degradation | |
| Oxidative Degradation (30% H2O2) | 90 minutes | 76.8% | 63.1% |
| 1st Day | 60.6% | 56.1% | |
| 3rd Day | Complete Degradation | Complete Degradation |
Isomeric Impurities: Anti- and Delta3-Cefuroxime Axetil
Isomeric impurities are a significant concern in the quality control of cefuroxime axetil. These include both geometric isomers and structural isomers. nih.govresearchgate.net
Anti-Cefuroxime Axetil: This is a geometric isomer of cefuroxime axetil and can be present as a process-related impurity or a degradation product. nih.govresearchgate.netresearchgate.net It is also referred to as the E-isomer. ptfarm.pl One study identified an impurity as Anti-Cefuroximic acid. iajps.com
Delta-3-Cefuroxime Axetil: This is a structural isomer formed by the migration of the double bond in the dihydrothiazine ring from the delta-2 to the delta-3 position. nih.govnih.gov It is a known degradation product and is also referred to as Cefuroxime Axetil EP Impurity A. ptfarm.plsynzeal.compharmaffiliates.comclearsynth.com The formation of delta-3 isomers is a primary degradation pathway under stress conditions. ptfarm.pl Stability studies have shown a notable increase in this impurity over time, especially under accelerated storage conditions. nih.gov In human intestinal juice, the degradation of cefuroxime axetil predominantly leads to the delta-3-cephalosporin. nih.gov
Analytical Methods for Impurity Quantification and Purity Assessment
A variety of analytical methods are employed to detect, quantify, and control impurities in cefuroxime axetil. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. semanticscholar.orgbiomedgrid.comresearchgate.net
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of cefuroxime axetil and its impurities. nih.govbg.ac.rsmedcraveonline.com These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and process-related impurities. nih.govresearchgate.net
A typical RP-HPLC method might use a C18 or C8 column with a mobile phase consisting of a buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile). researchgate.netbg.ac.rsmedcraveonline.com Detection is commonly performed using a UV detector at a wavelength around 278 nm. researchgate.netmedcraveonline.com
The performance of these methods is validated according to ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgbiomedgrid.comjuniperpublishers.com For instance, one validated RP-HPLC method demonstrated good precision with RSD values of 1.80% for cefuroxime axetil, 1.99% for anti-cefuroxime axetil, and 2.48% for delta-3-cefuroxime axetil. nih.gov The LOD and LOQ for anti-cefuroxime axetil were 0.08 µg/mL and 0.60 µg/mL, respectively, while for delta-3-cefuroxime axetil they were 0.06 µg/mL and 0.45 µg/mL. nih.gov
Other techniques like UV spectrophotometry have been used in forced degradation studies to analyze the extent of degradation. iajpr.com For structural elucidation of unknown impurities, hyphenated techniques like LC-MS/MS are invaluable. researchgate.net Powder X-Ray Diffraction (PXRD) can be used to determine the crystalline content in amorphous cefuroxime axetil. researchgate.net
The table below provides an example of the validation parameters for an RP-HPLC method. nih.gov
| Parameter | Cefuroxime Axetil | anti-Cefuroxime Axetil | delta-3-Cefuroxime Axetil |
| RSD (%) | 1.80 | 1.99 | 2.48 |
| LOD (µg/mL) | - | 0.08 | 0.06 |
| LOQ (µg/mL) | - | 0.60 | 0.45 |
Strategies for Impurity Control in Manufacturing Processes
Effective control of impurities in cefuroxime axetil requires a multi-faceted approach throughout the manufacturing process. daicelpharmastandards.com This involves optimizing the synthesis process, implementing robust quality control testing, and ensuring proper storage conditions. pharmaguru.codaicelpharmastandards.com
Key strategies for impurity control include:
Process Optimization: Fine-tuning reaction conditions such as temperature, pH, and reaction time can minimize the formation of process-related impurities. daicelpharmastandards.com
Impurity Profiling: A thorough understanding of the impurity profile allows for the development of targeted control strategies. daicelpharmastandards.com
Use of High-Purity Starting Materials: Starting with well-characterized and pure raw materials is fundamental to reducing the final impurity load. google.com
In-process Controls: Monitoring critical process parameters and intermediate quality helps to ensure the process remains within the desired operating range.
Purification Techniques: Effective purification steps, such as crystallization or chromatography, are essential to remove impurities from the final API.
Stability-Indicating Methods: The use of validated stability-indicating analytical methods is crucial for monitoring impurity levels throughout the shelf life of the product. nih.gov
Formulation Strategies: For the drug product, formulation can play a role in stabilizing the API. For example, it has been found that admixing cefuroxime axetil with a zinc salt, like zinc chloride, can reduce the rate of degradation. epo.org
The European Pharmacopoeia provides guidance on impurity control, including system suitability tests to ensure the analytical method is performing correctly. edqm.euedqm.eu These tests often involve checking the resolution between the main peak and known impurity peaks. edqm.eu
Advanced Analytical Methodologies for the Characterization and Research of Delta2 Cefuroxime Axetil
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of cefuroxime (B34974) axetil and its isomers. Various techniques have been developed and optimized to achieve efficient separation and precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of cefuroxime axetil and its impurities. researchgate.netmedcraveonline.com Method development often focuses on reversed-phase chromatography (RP-HPLC) to separate the diastereomers of cefuroxime axetil (A and B) and distinguish them from the delta-3 and delta-2 isomers. researchgate.netdrugfuture.com
A typical RP-HPLC method involves a C8 or C18 analytical column. medcraveonline.comxisdxjxsu.asia The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) phosphate) and an organic modifier such as methanol (B129727) or acetonitrile. medcraveonline.comxisdxjxsu.asia The pH of the buffer is also a key factor, with acidic conditions often employed to improve peak shape and resolution. xisdxjxsu.asia Detection is commonly performed using a UV detector at a wavelength of approximately 278 nm. medcraveonline.comnih.gov
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. xisdxjxsu.asia Validation parameters include linearity, which is typically established over a defined concentration range, and accuracy, often assessed through recovery studies. medcraveonline.com Precision is evaluated by determining intraday and interday variability, with relative standard deviation (RSD) values ideally below 2%. researchgate.netmedcraveonline.com The limits of detection (LOD) and quantification (LOQ) are also established to determine the method's sensitivity for detecting low levels of impurities like delta2-cefuroxime (B132557) axetil. researchgate.net
Table 1: Example of HPLC Method Parameters for Cefuroxime Axetil Analysis
| Parameter | Condition |
| Column | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5μm) medcraveonline.com |
| Mobile Phase | 0.02M potassium dihydrogen phosphate: methanol: Acetonitrile (60:35:5 v/v) medcraveonline.com |
| Flow Rate | 1 mL/min medcraveonline.com |
| Detection | UV at 278 nm medcraveonline.com |
| Column Temperature | 35℃ medcraveonline.com |
| Linearity Range | 120-312 μg/mL medcraveonline.com |
| Recovery | 98.54-99.35% medcraveonline.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Isomeric Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable for resolving closely related isomers like the diastereomers of cefuroxime axetil and its delta-2 and delta-3 isomers. nih.gov
A sensitive UHPLC-DAD method has been developed for the determination of cefuroxime axetil diastereomers. nih.gov This method utilizes a sub-2 µm particle size column, such as a Kinetex C-18, which allows for high-efficiency separations. nih.gov The mobile phase often consists of a simple mixture, for instance, 0.1% formic acid in water and methanol, run at a high flow rate. nih.gov The short run times, often around 3 minutes, make UHPLC a highly efficient technique for quality control environments. nih.gov The enhanced resolution of UHPLC ensures that the peaks corresponding to the diastereomers and their degradation products, including delta2-cefuroxime axetil, are well-separated, allowing for accurate quantification. nih.gov
Table 2: UHPLC Method Parameters for Cefuroxime Axetil Diastereoisomer Analysis
| Parameter | Condition |
| Column | Kinetex C-18 (100 mm × 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | 0.1 % formic acid:methanol (88:12, v/v) nih.gov |
| Flow Rate | 0.7 mL min−1 nih.gov |
| Detection | DAD at 278 nm nih.gov |
| Total Run Time | 3 min nih.gov |
| Inter-day Precision (RSD) | < 3 % nih.gov |
| Accuracy | 98.31–104.99 % nih.gov |
Chiral Chromatography for Diastereoisomer Separation
Cefuroxime axetil possesses three chiral centers, leading to the existence of diastereomers. nih.gov Chiral chromatography is a specialized technique designed to separate these stereoisomers. While RP-HPLC can often separate the main diastereomers (A and B), more advanced chiral stationary phases (CSPs) or chiral mobile phase additives may be required for the resolution of all stereoisomeric impurities.
One approach involves using a mobile phase containing a chiral selector, such as β-cyclodextrin, with a standard HPTLC plate. researchgate.netresearchgate.net This method has been shown to achieve good separation of the diastereoisomers of cefuroxime axetil, with distinct retardation factors for each. researchgate.net The identification of the separated diastereoisomers can be confirmed using techniques like 1H-NMR spectroscopy. researchgate.net
Micellar Liquid Chromatography Applications
Micellar liquid chromatography (MLC) presents an alternative to conventional reversed-phase chromatography. nih.gov This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate, at a concentration above its critical micelle concentration. nih.gov The resulting micelles create a unique stationary phase environment that can offer different selectivity for separating compounds.
Research has shown that MLC can be effectively used to separate the syn- and anti-geometric isomers of cefuroxime axetil. nih.gov In some cases, MLC has demonstrated superior separation compared to traditional aqueous-organic mobile phases. nih.gov The optimization of the micellar mobile phase is crucial for achieving the desired separation, and the method has been found to be sensitive and suitable for purity and stability testing. nih.gov
Mass Spectrometry (MS) in Structural Elucidation of Impurities and Degradants
Mass spectrometry (MS) is an indispensable tool for the structural characterization of unknown impurities and degradation products of cefuroxime axetil, including the delta2 isomer. americanpharmaceuticalreview.com Its high sensitivity and ability to provide molecular weight and fragmentation information are crucial for identifying compounds present at low levels. americanpharmaceuticalreview.com
LC-MS/MS Methodologies
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation and identification of impurities. researchgate.netresearchgate.net An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for analysis.
In a typical LC-MS/MS workflow, the parent ions of the compounds of interest are selected and fragmented to produce characteristic product ions. researchgate.net This process, known as multiple reaction monitoring (MRM), offers high specificity and sensitivity for quantification. researchgate.net The fragmentation patterns, along with the accurate mass measurements obtained from high-resolution mass spectrometry (HRMS), allow for the confident structural elucidation of impurities and degradants. americanpharmaceuticalreview.com
LC-MS/MS methods have been successfully developed and validated for the quantification of cefuroxime axetil and the characterization of its related substances. researchgate.netresearchgate.net These methods are essential for understanding the degradation pathways of the drug and for ensuring that no potentially harmful impurities are present in the final product. researchgate.net
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of delta-2-cefuroxime axetil, providing highly accurate mass measurements that are crucial for its identification and differentiation from its isomers. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been successfully employed for the quantification of cefuroxime axetil and its degradation products. researchgate.net
In one method, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach was developed and validated for this purpose. The analysis was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring in the negative ion electrospray ionization mode. This allowed for the resolution of cefuroxime axetil and its degradation products with a high degree of sensitivity and specificity. researchgate.net
Another study utilized an ESI-Q-MS mass spectrometer to identify degradation products of cefuroxime axetil in both aqueous solutions and the solid state. researchgate.net Furthermore, ultra-high-resolution mass spectrometry has been highlighted as a key technique for the characterization of complex molecules, offering a path to a more complete understanding of their structure. science.gov
Table 1: Key Parameters in Mass Spectrometry Analysis of Cefuroxime Axetil and its Isomers
| Parameter | Description | Reference |
| Ionization Mode | Negative Ion Electrospray Ionization | researchgate.net |
| Mass Spectrometer | Triple Quadrupole | researchgate.net |
| Scanning Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Column | Eclipse XDB-C18 (100 × 4.6 mm, 3.5 µm) | researchgate.net |
Spectroscopic Techniques in Structural Confirmation and Analytical Applications
Spectroscopic methods are fundamental in the structural elucidation and routine analysis of delta-2-cefuroxime axetil.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for the definitive identification of diastereoisomers of cefuroxime axetil. researchgate.net 1H-NMR spectrometric analysis has been used to confirm the identity of individual diastereoisomers after their separation by other techniques. researchgate.netresearchgate.net The distinct chemical shifts and coupling constants observed in the NMR spectra of delta-2-cefuroxime axetil compared to the active delta-3 isomer allow for their unambiguous characterization.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Method Development
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the solid-state characteristics of cefuroxime axetil and its related compounds. iajps.com By analyzing the characteristic infrared spectral bands, successful complexation with other molecules can be confirmed. For instance, the carbonyl group of the β-lactam ring exhibits a significant stretching vibration band. kurdishstudies.net FTIR has also been instrumental in confirming the compatibility of cefuroxime axetil with various pharmaceutical excipients by ensuring that the major characteristic peaks of the drug are retained in formulations. scielo.brnih.gov Portable FTIR analyzers have demonstrated robust results in the rapid identification of cefuroxime axetil. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a cornerstone for the quantitative analysis of cefuroxime axetil in various formulations. A common method involves measuring the absorbance at a specific wavelength, often around 278 nm or 281 nm, in a suitable solvent like 0.1 N HCl or methanol. researchgate.netiajps.comscielo.br This technique is frequently employed in dissolution studies and for the development of standard calibration curves. For example, a standard curve for cefuroxime axetil is typically linear over a specified concentration range. researchgate.netnih.gov
Table 2: Spectroscopic Data for Cefuroxime Axetil Analysis
| Technique | Wavelength/Range | Application | Reference |
| UV-Vis | 278 nm | Quantitative determination, Dissolution testing | researchgate.netscielo.br |
| UV-Vis | 281 nm | Quantitative analysis | iajps.com |
| FTIR | 4000-400 cm⁻¹ | Purity evaluation, Excipient compatibility | iajps.com |
| FTIR | 1782 cm⁻¹ | Identification of β-lactam carbonyl stretch | kurdishstudies.net |
Thermal Analysis Techniques for Purity and Isomeric Characterization
Thermal analysis methods provide critical information regarding the physical properties of delta-2-cefuroxime axetil, including its purity and isomeric composition.
Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC)
Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal behavior of cefuroxime axetil and its isomers. It measures changes in enthalpy or heat capacity as a function of temperature, allowing for the determination of melting points and the identification of different polymorphic forms. researchgate.net DSC has been used to assess the polymorphic and thermal properties of the active pharmaceutical ingredient (API) and its formulations. nih.gov For instance, the presence of a second peak in a DSC thermogram can indicate the existence of a second component with a different melting point.
Modulated Differential Scanning Calorimetry (MDSC) is an advanced technique that can differentiate between reversible and non-reversible thermal events, providing more detailed insights into the material's properties.
X-ray Diffraction (XRD) for Solid-State Form Analysis
X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a powerful and non-destructive technique widely employed in pharmaceutical sciences for the characterization of solid materials. americanpharmaceuticalreview.com It provides definitive information about the long-range structural order of a compound, making it the principal method for identifying and differentiating crystalline forms (polymorphs), and for distinguishing crystalline material from amorphous solids. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
The analysis is based on the principle that X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern for each crystalline form. americanpharmaceuticalreview.com This pattern serves as a fingerprint, characterized by the position (in degrees 2θ) and intensity of the diffraction peaks. Changes in the crystal structure, such as those occurring in different polymorphs or solvates, result in distinctly different XRPD patterns. koreascience.kr
In the context of cefuroxime axetil and its isomers, solid-state properties are crucial. Cefuroxime axetil itself can exist in various forms, including crystalline and amorphous states. koreascience.krnih.gov Studies have utilized XRPD to characterize these forms, noting that changes in crystallinity can be induced by formulation processes. researchgate.netresearchgate.net For instance, the conversion of a crystalline drug to an amorphous form within a solid dispersion can be confirmed by the disappearance of sharp diffraction peaks and the appearance of a broad, diffuse halo in the XRPD pattern. nih.govresearchgate.net
Table 1: Principles and Applications of X-ray Diffraction in Solid-State Analysis
| Feature | Description | Relevance to this compound |
| Principle | Measures the scattering of X-rays by the ordered atomic planes within a crystalline material, generating a unique diffraction pattern. americanpharmaceuticalreview.com | Allows for the unambiguous identification of the compound's crystal structure, if crystalline. |
| Polymorph Screening | Differentiates between different crystalline forms (polymorphs) of the same compound, as each has a unique crystal lattice. americanpharmaceuticalreview.comkoreascience.kr | Essential for identifying and controlling the specific solid form of this compound to ensure consistent properties. |
| Crystallinity Assessment | Distinguishes between crystalline material (sharp peaks) and amorphous material (broad halo). americanpharmaceuticalreview.comresearchgate.net | Determines if this compound is present in a crystalline or amorphous state, which affects physical and chemical stability. |
| Phase Purity | Detects the presence of other crystalline forms or impurities in a sample. americanpharmaceuticalreview.com | Can be used to quantify the amount of this compound if it exists as a separate crystalline phase within a mixture. |
Microscopic Techniques for Morphological Assessment (e.g., SEM)
Microscopic techniques are indispensable for visualizing the physical appearance and morphology of pharmaceutical powders. Scanning Electron Microscopy (SEM) is a premier tool in this area, providing high-resolution, three-dimensional images of a sample's surface topography. carleton.eduresearchgate.net The technique involves scanning a sample with a focused beam of electrons; the interactions between the electrons and the sample's atoms generate various signals that contain information about the surface texture, particle size, and shape. carleton.edu
For pharmaceutical substances, morphology is a critical attribute. It can influence bulk properties such as flowability and compressibility, as well as performance characteristics. pharmtech.com SEM analysis provides a qualitative or quantitative assessment of key morphological features. researchgate.netpharmtech.com
Research on Cefuroxime axetil has employed SEM to characterize the morphology of various formulations. In one study, SEM was used to investigate the surface of stearic acid-coated Cefuroxime axetil microspheres. The analysis revealed changes in the surface morphology of the spheres during dissolution studies, providing insight into the drug release mechanism. Another study focusing on Cefuroxime axetil-loaded microspheres prepared by a supercritical antisolvent (SAS) process used SEM to confirm the formation of spherical particles. researchgate.net The images showed that the microspheres were discrete and spherical, with mean particle sizes measured at 2.76 μm and 3.11 μm depending on the drug-to-polymer ratio. researchgate.net
These analytical methods are directly applicable to the characterization of this compound. Assessing its particle shape, size distribution, and surface characteristics via SEM would be a crucial step in its physical characterization, providing data that complements the structural information obtained from techniques like XRD. For example, SEM can reveal whether particles are crystalline (often exhibiting facets and sharp edges) or amorphous (typically appearing as irregular or spherical particles). pharmtech.com
Table 2: Research Findings on Morphological Assessment of Cefuroxime Axetil Formulations using SEM
| Formulation / Study | SEM Findings | Particle Characteristics | Reference |
| Cefuroxime Axetil-loaded Microspheres | Confirmed the production of spherical microspheres. | Mean particle size of 2.76 μm (1:1 drug/polymer ratio) and 3.11 μm (1:2 drug/polymer ratio). Particles were more discrete at the 1:1 ratio. | researchgate.net |
| Stearic Acid Coated Cefuroxime Axetil (SACA) | Investigated surface morphology during dissolution. | Changes were observed on the surface of spheres after dissolution in specific media, indicating a complex release process. | |
| Gastro-retentive Floating Drug Delivery System | Analyzed the surface topography of hot-melt extruded samples. | SEM was used to observe the physical characteristics of the extrudates as part of the overall formulation characterization. | nih.gov |
Solid State Research and Polymorphism of Cefuroxime Axetil Isomers
Methodologies for Polymorph and Amorphous Form Identification
A suite of analytical techniques is employed to identify and characterize the different solid-state forms of cefuroxime (B34974) axetil. These methods provide insights into the crystal structure, thermal behavior, and molecular arrangement of the compound.
Powder X-ray Diffraction (PXRD) is a cornerstone technique for distinguishing between crystalline and amorphous forms. Crystalline materials produce sharp, well-defined peaks in a diffraction pattern, each corresponding to a specific crystallographic plane. In contrast, amorphous materials, lacking long-range order, generate a broad halo. sphinxsai.com For instance, the crystalline form of cefuroxime axetil exhibits high-intensity characteristic peaks, such as one at approximately 7.7° 2θ, which is absent in the amorphous sample's diffractogram. Studies have utilized PXRD to confirm the amorphous nature of newly prepared cefuroxime axetil nanoparticles and to monitor the degree of crystallinity in solid dispersions. acs.orgresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is instrumental in identifying melting points, glass transitions, and crystallization events. The amorphous form of cefuroxime axetil displays a characteristic glass transition (Tg) at around 78 °C, while crystalline forms show distinct endothermic melting peaks. nih.gov DSC has been used to characterize different polymorphs, such as the α and β forms, and to observe the thermal behavior of cefuroxime axetil in physical mixtures with excipients. koreascience.krnih.gov
Spectroscopic techniques like Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy provide information about the molecular vibrations within the solid. nih.gov While FT-IR can reveal interactions like hydrogen bonding between the drug and carriers in a formulation, both techniques can help differentiate between polymorphs by detecting subtle changes in their vibrational spectra. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle shape of the different solid forms. nih.gov This can provide clues about the underlying crystal habit or amorphous nature of the material. For example, SEM has been used to observe changes in the surface texture of cefuroxime axetil powders under compression. researchgate.net
The following table summarizes the key analytical techniques and their applications in the solid-state characterization of cefuroxime axetil.
| Analytical Technique | Application in Cefuroxime Axetil Analysis | Key Findings |
| Powder X-ray Diffraction (PXRD) | Differentiating crystalline and amorphous forms; Quantifying crystalline content. | Crystalline forms show characteristic peaks (e.g., at 7.7° 2θ), while amorphous forms show a broad halo. sphinxsai.com |
| Differential Scanning Calorimetry (DSC) | Identifying melting points, glass transitions, and polymorphic forms. | Amorphous cefuroxime axetil has a glass transition around 78°C. nih.gov Different polymorphs exhibit distinct melting endotherms. koreascience.kr |
| FT-IR and Raman Spectroscopy | Identifying functional groups and intermolecular interactions; Differentiating polymorphs. | Can detect hydrogen bonding between cefuroxime axetil and excipients. nih.govresearchgate.netmdpi.com |
| Scanning Electron Microscopy (SEM) | Visualizing particle morphology and surface characteristics. | Reveals changes in surface texture and particle integrity due to processing. nih.govresearchgate.net |
Crystallization Processes and Control of Solid-State Forms
The ability to control the crystallization process is paramount for obtaining the desired solid-state form of cefuroxime axetil with consistent properties. The choice of solvent, temperature, and the presence of seeding crystals are critical factors.
Different crystalline forms of cefuroxime axetil, denoted as polymorphs α and β, have been prepared by recrystallization from various organic solvents. cpu.edu.cn The specific solvent system and temperature profile can direct the crystallization towards a particular polymorphic form. For example, treating either the α crystalline form or a substantially amorphous form with a mixture of water and a water-miscible organic solvent at temperatures between +20°C and 100°C can lead to the formation of the β crystalline form. google.com
The preparation of amorphous cefuroxime axetil often involves rapid precipitation or drying techniques. One such method is high-gravity anti-solvent precipitation (HGAP), which can produce amorphous nanoparticles of cefuroxime axetil with a mean particle size of about 300 nm. acs.org Another approach involves creating solid dispersions with hydrophilic carriers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) by dissolving both the drug and the carrier in a common solvent and then rapidly removing the solvent. nih.gov Freeze-drying has also been successfully employed to obtain the amorphous form of cefuroxime axetil with hydrophilic carriers. researchgate.net
The table below outlines different crystallization methods and their outcomes for cefuroxime axetil.
| Crystallization Method | Conditions | Resulting Solid-State Form |
| Recrystallization | Various organic solvents | Polymorphs α and β cpu.edu.cn |
| Solvent Treatment | Water and/or water-miscible organic solvent, +20°C to 100°C | β crystalline form google.com |
| High-Gravity Anti-solvent Precipitation (HGAP) | Continuous process | Amorphous nanoparticles acs.org |
| Solid Dispersion with Carriers (e.g., PVP, PEG) | Solvent evaporation | Amorphous form nih.gov |
| Freeze-drying | With hydrophilic carriers | Amorphous form researchgate.net |
Amorphous State Characterization and Stability Considerations
The amorphous form of cefuroxime axetil is often preferred in pharmaceutical formulations due to its higher solubility and bioavailability compared to its crystalline counterparts. omicsonline.org However, the amorphous state is thermodynamically metastable, meaning it has a natural tendency to convert to a more stable crystalline form over time. This potential for crystallization during storage is a significant concern for product stability.
The stability of amorphous cefuroxime axetil is influenced by factors such as temperature and relative humidity (RH). researchgate.netnih.gov Studies have shown that the degradation of amorphous cefuroxime axetil diastereoisomers at 0% RH follows a reversible first-order reaction. researchgate.net However, in the presence of humidity (RH > 25%), the degradation becomes a reversible first-order autocatalytic reaction, leading to the formation of Δ3-isomers and E-isomers of cefuroxime axetil and cefuroxime as major degradation products. researchgate.net
The presence of even trace amounts of the crystalline form can act as "seeds," accelerating the crystallization of the amorphous material. nih.gov Therefore, it is crucial to develop sensitive analytical methods to quantify the crystalline content in amorphous batches of cefuroxime axetil.
Mechanisms of Solid-State Transitions Between Polymorphs and Amorphous Forms
Solid-state transitions can occur between different polymorphs or from an amorphous to a crystalline state. These transformations can be induced by various factors, including temperature, humidity, and mechanical stress.
The conversion of the crystalline form of cefuroxime axetil to the amorphous form has been observed after exposure to increased temperature and humidity, particularly when in binary systems with certain excipients. nih.gov For example, a study on the compatibility of cefuroxime axetil with excipients indicated a conversion towards the amorphous form or the coexistence of both forms after storage under such conditions. nih.gov
The transition from the amorphous to the crystalline state is a thermodynamically driven process. The higher energy state of the amorphous form provides the driving force for this conversion. The kinetics of this transformation can be influenced by the presence of crystalline nuclei, molecular mobility, and environmental conditions.
Impact of Manufacturing Processes on Solid-State Characteristics
Pharmaceutical manufacturing processes such as milling, grinding, granulation, and compression can significantly impact the solid-state characteristics of cefuroxime axetil. These high-energy processes can induce changes in crystallinity and even lead to the formation of amorphous regions in a crystalline material.
Compression force, in particular, has been shown to affect the dissolution and solid-state properties of cefuroxime axetil. Studies have revealed that high compression pressures during tablet manufacturing can lead to a decrease in the dissolution rate. researchgate.netomicsonline.org While IR studies showed no considerable chemical changes in the drug under pressure, DSC and XRD analyses indicated that compression can induce slight pseudo-crystallization effects. researchgate.netomicsonline.org SEM imaging has also demonstrated visible changes in the texture and integrity of the particle shape due to pressure. researchgate.net
Furthermore, processes like wet granulation can be problematic for cefuroxime axetil due to its instability. Slugging, a dry granulation method, is often preferred. However, the compression forces applied during slugging can still influence the dissolution rates of the final tablets. The inclusion of excipients like magnesium stearate (B1226849) can also alter the relaxation properties of the tablets immediately after compression, which in turn can affect the interparticle bonding and solid-state characteristics.
Theoretical and Computational Investigations of Delta2 Cefuroxime Axetil
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional structure and dynamic behavior of delta2-cefuroxime (B132557) axetil. This isomer is formed by the migration of the double bond in the dihydrothiazine ring of the parent molecule, cefuroxime (B34974) axetil, from the delta-3 (Δ³) to the delta-2 (Δ²) position. nih.govscispace.com This structural change significantly impacts the molecule's properties.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic properties of cefuroxime axetil and its isomers. researchgate.netresearchgate.net DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine optimized geometric structures, molecular electrostatic potential (ESP) maps, and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netresearchgate.net
These calculations help in understanding the electronic distribution and reactivity of the molecule. For instance, ESP maps can reveal regions susceptible to nucleophilic or electrophilic attack, which is crucial for predicting degradation pathways. researchgate.net Furthermore, the energy gap between the HOMO and LUMO orbitals is a key indicator of molecular stability; a larger gap generally implies higher stability. researchgate.net Studies have used these computational approaches to explain differences in the degradation kinetics of cefuroxime axetil when interacting with various pharmaceutical excipients. researchgate.netresearchgate.net By calculating binding energies and HOMO-LUMO gaps for systems of cefuroxime axetil with excipients like mannitol (B672), researchers can predict and explain phenomena such as autocatalytic degradation pathways under specific conditions. researchgate.net
Table 1: Quantum Chemical Calculation Parameters Applied to Cefuroxime Axetil Studies
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometric Structure | DFT (B3LYP/6-31G(d,p)) | Structural analysis, identification of amorphous vs. crystalline forms. | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (ESP) | DFT | Predicting reactive sites and degradation mechanisms. | researchgate.netresearchgate.net |
| HOMO-LUMO Orbitals & Energy Gap | DFT | Assessing molecular stability and reactivity. | researchgate.netresearchgate.net |
Molecular dynamics (MD) simulations offer a "computational molecular microscope" to study the time-dependent behavior of molecules, providing insights into the stability of isomers and their interactions with the surrounding environment. mdpi.commdpi.com MD simulations have been effectively used to investigate the complexation of cefuroxime axetil with cyclodextrins, which are used to enhance solubility and stability. mdpi.com
These simulations can model the interactions between the drug molecule and its host, revealing the specific chemical moieties involved, such as the furanyl and methoxy (B1213986) groups of cefuroxime axetil. mdpi.com The simulations also allow for the calculation of binding affinities, which can predict the stability of such complexes. researchgate.netmdpi.com By extending these methods to the delta2-isomer, researchers can predict its interaction with other molecules and its relative stability compared to the parent delta-3 isomer. This is crucial for understanding why and how the isomerization occurs and how the resulting isomer behaves in different environments.
Quantum Chemical Calculations for Structural Elucidation and Energetics
Computational Studies of Reaction Mechanisms (Synthesis and Degradation)
Computational methods are vital for mapping out the reaction pathways for both the synthesis and degradation of cephalosporins. The formation of the delta2-isomer is a common issue during the synthesis and storage of cefuroxime axetil, as it is a thermodynamically more stable but biologically inactive form. scispace.comgoogle.com
Studies have employed simulation software, such as Materials Studio, to analyze the degradation mechanism of cefuroxime axetil on a molecular scale. doaj.org These simulations, combined with experimental data, have confirmed that the degradation often follows first-order reaction kinetics. doaj.orgptfarm.pl The isomerization from the active delta-3 form to the inactive delta-2 form is a key degradation pathway, especially under stress conditions like elevated temperature and humidity. ptfarm.pl Computational models can simulate these conditions and predict the rate of isomerization and further degradation. For instance, kinetic studies have shown that the decomposition of cefuroxime axetil diastereoisomers can follow a reversible autocatalytic reaction where the delta-3 (or delta-2) isomer is the main product. ptfarm.pl Theoretical calculations help elucidate the transition states and energy barriers for these reactions, providing a rationale for observed experimental outcomes.
Prediction of Spectroscopic Properties
Quantum chemical calculations are not only used for structural and energetic analysis but also for the prediction of spectroscopic properties. This is particularly valuable for identifying and characterizing isomers like delta2-cefuroxime axetil, which can be present as impurities. researchgate.netresearchgate.net
DFT calculations have been successfully used to support the analysis of experimental FT-IR and Raman spectra of cefuroxime axetil. researchgate.netresearchgate.net By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical spectrum can be generated. Comparing the theoretical and experimental spectra allows for a reliable assignment of the observed vibrational bands to specific normal modes of the molecule. researchgate.net This combined experimental and computational approach is powerful for distinguishing between different forms of the drug, such as amorphous and crystalline polymorphs, and for identifying degradation products, including the delta2-isomer. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be predicted with considerable accuracy using DFT, providing a valuable tool for structural elucidation of isomers and related substances. nih.govresearchgate.netnih.gov
Table 2: Application of Computational Methods in Spectroscopic Analysis
| Spectroscopic Technique | Computational Method | Purpose | Reference |
|---|---|---|---|
| FT-IR Spectroscopy | DFT (B3LYP/6-31G(d,p)) | Assignment of vibrational bands, characterization of polymorphs. | researchgate.netresearchgate.net |
| Raman Spectroscopy | DFT (B3LYP/6-31G(d,p)) | Identification of degradation products, structural analysis. | researchgate.netresearchgate.net |
Structure-Stability Relationships: Theoretical Insights
The relationship between the molecular structure of cefuroxime axetil and its stability is a central theme in its computational investigation. Diastereoisomers, while having identical chemical bonds, differ in their three-dimensional arrangement, leading to different physicochemical properties and stabilities. oup.com The conversion of the therapeutically active delta-3 isomer to the inactive delta-2 isomer is a prime example of a structure-stability relationship. nih.gov
Theoretical insights help explain why this isomerization occurs. The delta-2 isomer is often thermodynamically more stable, meaning it exists at a lower energy state than the delta-3 isomer. Computational studies can quantify this energy difference. Calculations of HOMO-LUMO gaps and intermolecular bonding energies have been used to explain the different degradation profiles of cefuroxime axetil in the presence of various excipients. researchgate.net For example, the autocatalytic degradation observed with mannitol under humid conditions was explained by specific interactions and changes in the electronic structure, as revealed by DFT calculations. researchgate.net These theoretical models provide a framework for understanding how the molecular structure and its immediate chemical environment dictate the stability and degradation pathways of the drug, including the formation of this compound.
Emerging Research Directions and Future Perspectives in Delta2 Cefuroxime Axetil Chemistry
Advancements in Isomeric Purity Control and Separation Technologies
Cefuroxime (B34974) axetil is a prodrug of the second-generation cephalosporin (B10832234) antibiotic, cefuroxime. It exists as a mixture of two diastereomers, A and B, due to the esterification of cefuroxime with racemic 1-acetoxyethyl bromide. The presence of these isomers, along with other related substances like the delta-3 (Δ³) and E-isomers, necessitates stringent control over isomeric purity.
Recent research has focused on developing advanced separation technologies to isolate and quantify these isomers effectively. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques. nih.govmedcraveonline.com A sensitive UHPLC-DAD method was developed for the determination of diastereoisomers of cefuroxime axetil in both amorphous and crystalline forms. nih.gov This method allows for rapid analysis, with a total run time of 3 minutes, and significantly reduces the use of organic modifiers, aligning with green chemistry principles. nih.gov
Micellar liquid chromatography (MLC) has also emerged as a powerful tool for the separation of cefuroxime axetil and its geometric isomers. nih.gov MLC methods have demonstrated high sensitivity and are suitable for purity and stability testing. nih.gov Another novel approach involves high-performance thin-layer chromatography (HPTLC) on cellulose (B213188) layers, which has successfully separated the diastereoisomers using a chiral mobile phase containing β-cyclodextrin. researchgate.netresearchgate.net
The separation of diastereoisomers can also be achieved through crystallization techniques. aiche.org Studies have investigated how factors like the choice of lysing agent, rotation speed, temperature, and crystal growth time can influence the ratio of A and B isomers and reduce the content of Δ³-impurities. aiche.org
Table 1: Comparison of Separation Technologies for Cefuroxime Axetil Isomers
| Technology | Principle | Advantages | Key Findings |
| UHPLC-DAD | Chromatographic separation on a C18 column with UV detection. nih.gov | Fast analysis time, reduced solvent consumption, high sensitivity. nih.gov | Successfully separated diastereomers A and B in both amorphous and crystalline forms. nih.gov |
| MLC | Separation based on partitioning between a micellar mobile phase and a stationary phase. nih.gov | High sensitivity, applicable for purity and stability testing. nih.gov | Achieved good separation of syn- and anti-geometric isomers. nih.gov |
| HPTLC | Planar chromatography on cellulose layers with a chiral mobile phase. researchgate.netresearchgate.net | Good separation of diastereomers, high sensitivity. researchgate.net | Retardation factors (Rf) were 0.87 for diastereomer A and 0.93 for diastereomer B. researchgate.net |
| Precipitation Crystallization | Differential crystallization of isomers from a solution. aiche.org | Potential for large-scale separation and impurity control. aiche.org | The ratio of A and B isomers can be manipulated by controlling crystallization parameters. aiche.org |
Development of Novel Synthetic Routes with Environmental Focus
Traditional synthetic routes for cefuroxime axetil can involve hazardous reagents and generate significant waste. Consequently, there is a growing emphasis on developing "green" and more efficient synthetic methods.
One promising approach involves the use of oxalyl chloride as an activating reagent in the synthesis of cefuroxime from 7-amino cephalosporanic acid (7-ACA). gssrr.orggssrr.org This method boasts a high total yield of around 90% and is considered environmentally friendly as the wastewater primarily contains non-toxic compounds like ammonium (B1175870) chloride, carbon monoxide, and carbon dioxide. gssrr.orggssrr.org
Another area of research focuses on improving the synthesis of cefuroxime axetil to minimize the formation of the inactive delta-2 (Δ²) isomer. allfordrugs.compatsnap.comgoogle.com The structural similarity between the desired delta-3 (Δ³) and the undesired Δ² isomers makes their separation challenging. patsnap.com An improved process for manufacturing cefuroxime axetil with high purity, substantially free of the Δ²-ester, has been developed. google.com This method addresses the issue of incomplete reactions and the formation of multiple impurities, which often require tedious purification steps. patsnap.com
Microfluidic synthesis is also being explored as a modern technique for producing amorphous cefuroxime axetil nanoparticles. researchgate.net This method allows for precise control over particle size and distribution, which can enhance the dissolution rate of the drug. researchgate.net
New Analytical Methodologies for Enhanced Sensitivity and Specificity
The development of new analytical methods with improved sensitivity and specificity is crucial for the quality control of cefuroxime axetil.
A variety of spectrophotometric methods have been developed for the determination of cefuroxime axetil. nih.govscispace.com One such method involves the formation of a yellow-orange colored complex with 1-nitroso-2-napthol and sodium hydroxide (B78521), with maximum absorbance at 424 nm. nih.gov Another simple and reproducible UV spectrophotometric method uses methanol (B129727) as a solvent and measures the absorption maxima at 278 nm. researchgate.net
In addition to spectrophotometry, advanced chromatographic techniques continue to be refined. A stability-indicating RP-HPLC method was developed to determine cefuroxime axetil and its degradation products in tablets. medcraveonline.com This method offers good separation and a shorter run time compared to pharmacopoeial methods. medcraveonline.com Furthermore, a sensitive and precise RP-HPLC method has been validated for determining cefuroxime axetil in the presence of its process-related impurities and degradation products, with low limits of detection (LOD) and quantification (LOQ) for anti-cefuroxime axetil and Δ³-cefuroxime axetil. nih.gov
The development of a robust RP-HPLC method for the simultaneous determination of cefuroxime axetil and cefprozil (B1668874) has also been reported, demonstrating linearity over a wide concentration range and high accuracy. biomedgrid.com
Table 2: Performance of New Analytical Methodologies
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| RP-HPLC for anti-cefuroxime axetil nih.gov | 0.08 µg/mL | 0.60 µg/mL | - |
| RP-HPLC for Δ³-cefuroxime axetil nih.gov | 0.06 µg/mL | 0.45 µg/mL | - |
| UV Spectrophotometry (in methanol) scispace.com | - | - | 0.80-3.60 µg/mL |
| RP-HPLC for Cefuroxime Axetil & Cefprozil biomedgrid.com | - | - | 0.01–50 µg/mL |
| First Order Derivative Spectroscopy dergipark.org.tr | 0.4 µg/mL | 1.0 µg/mL | 1.0-35.0 µg/mL |
Deeper Mechanistic Understanding of Degradation Pathways and Stabilisation
Understanding the degradation pathways of cefuroxime axetil is essential for ensuring its stability and efficacy. The decomposition of cefuroxime axetil diastereoisomers under stress conditions often follows a first-order reversible autocatalytic reaction, with the Δ³-isomers being the main product. ptfarm.pl
In aqueous solutions, cefuroxime axetil primarily hydrolyzes to its acidic form, cefuroxime. researchgate.net The two diastereoisomers, A and B, degrade at similar rates under these conditions. researchgate.net However, in the solid state, the decomposition is more complex and can proceed through multiple pathways, leading to different degradation rates for the A and B isomers. researchgate.net The degradation of cefuroxime axetil can also be influenced by excipients in the formulation. For instance, in the presence of mannitol (B672) under high humidity, the degradation follows an autocatalytic model. nih.gov
Photoisomerization is another degradation pathway for cefuroxime axetil. nih.govlookchem.com Under UV irradiation, the alkoxyimino group can isomerize, and the β-lactam ring can undergo photolysis. nih.gov The two diastereomers exhibit different reaction rates in both photoisomerization and ground-state hydrolysis. nih.gov
Studies have also investigated the stability of cefuroxime axetil in reconstituted oral suspensions. nih.govresearchgate.netbjbms.org The stability is temperature-dependent, with greater degradation occurring at room temperature compared to refrigerated conditions. nih.govresearchgate.net The changes in concentration are attributed to both drug release mechanisms and hydrolytic decomposition. nih.govbjbms.org
Q & A
Q. What experimental designs are used in bioequivalence studies of generic cefuroxime axetil formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
